molecular formula C19H17FN2O3S3 B2485170 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide CAS No. 1206992-53-1

3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide

Cat. No.: B2485170
CAS No.: 1206992-53-1
M. Wt: 436.53
InChI Key: ZFUNEERUNMYBKJ-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)(methyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a sulfamoyl linker and aromatic substituents. The core structure comprises a thiophene ring substituted at the 2-position with a carboxamide group and at the 3-position with a sulfamoyl moiety. Key structural elements include:

  • Methylsulfanyl (S-Me) group: Increases lipophilicity, which may improve membrane permeability.
  • 3-(Methylsulfanyl)phenyl carboxamide: A rare substituent combination that could modulate solubility and pharmacokinetics.

Properties

IUPAC Name

3-[(4-fluorophenyl)-methylsulfamoyl]-N-(3-methylsulfanylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S3/c1-22(15-8-6-13(20)7-9-15)28(24,25)17-10-11-27-18(17)19(23)21-14-4-3-5-16(12-14)26-2/h3-12H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUNEERUNMYBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.

    Substitution: Halogenated thiophenes can react with nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Electronic Effects

  • The 4-fluorophenyl group in the target compound offers moderate electron withdrawal compared to 4-chlorophenyl () or nitro groups (). This may balance receptor binding and metabolic stability .

Lipophilicity and Solubility

  • The target compound’s 3-(methylsulfanyl)phenyl group increases logP compared to 3,4-dimethoxyphenyl () but reduces it relative to 4-(trifluoromethoxy)phenyl (). This suggests intermediate solubility and oral bioavailability .

Biological Activity

The compound 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and antioxidant properties, supported by various research findings and case studies.

Structure

The chemical structure of the compound can be represented as follows:

  • Chemical Formula: C₁₉H₁₅FN₆OS₃
  • IUPAC Name: this compound
  • Molecular Weight: Approximately 458.55 g/mol

This compound belongs to the class of thiophene carboxamides, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including our compound of interest. For instance, a study demonstrated that thiophene derivatives exhibit significant cytotoxicity against Hep3B liver cancer cells, with some derivatives showing IC₅₀ values as low as 5.46 µM . The mechanism of action involves interference with tubulin dynamics, akin to established chemotherapeutics like colchicine.

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring significantly influence anticancer activity. Compounds with para-substituted fluorine showed enhanced potency compared to their ortho counterparts, suggesting that electron-withdrawing groups at specific positions can optimize therapeutic effects .

Antibacterial Activity

The compound also exhibits promising antibacterial properties. In vitro studies have shown that thiophene derivatives possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For example, a derivative demonstrated an antibacterial activity index comparable to ampicillin, indicating its potential as an alternative therapeutic agent .

Table 1: Antibacterial Activity of Thiophene Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-[(4-fluorophenyl)...]E. coli50 µg/mL
3-[(4-fluorophenyl)...]S. aureus100 µg/mL
3-[(4-fluorophenyl)...]Pseudomonas aeruginosa75 µg/mL

Antioxidant Activity

Thiophene derivatives have also been evaluated for their antioxidant properties. A recent study reported that certain derivatives exhibited significant free radical scavenging activity comparable to ascorbic acid . The antioxidant activity was measured using the ABTS assay, revealing that some compounds could inhibit up to 62% of radical formation.

Table 2: Antioxidant Activity of Thiophene Derivatives

Compound% Inhibition (ABTS Assay)
3-Amino thiophene62%
3-Hydroxy thiophene54.9%
3-Methyl thiophene46.9%

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